Dexamethasone-d5

Description

Significance of Stable Isotope Labeling in Drug Discovery and Development Research

Stable isotope labeling is a technique where one or more atoms in a molecule are replaced with a stable (non-radioactive) isotope of the same element. creative-proteomics.com In pharmaceutical research, hydrogen atoms are often replaced with their heavier isotope, deuterium (B1214612) (²H or D). nih.gov This subtle change in mass does not significantly alter the molecule's chemical structure, physical properties, or biological activity, yet it makes the labeled compound distinguishable from its natural counterpart by mass-sensitive analytical instruments like mass spectrometers.

The significance of this technique in drug discovery and development is multifaceted:

Metabolism and Pharmacokinetic Studies (ADME): Stable isotope labeling is crucial for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. chemicalsknowledgehub.commusechem.comnih.gov By administering a deuterated version of a drug, researchers can accurately trace its path and identify its metabolites in complex biological matrices such as plasma and urine. researchgate.net This information is critical for understanding a drug's efficacy, safety, and potential for drug-drug interactions.

Enhanced Analytical Accuracy: Deuterated compounds serve as ideal internal standards for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. pharmaffiliates.com Because the labeled standard behaves almost identically to the unlabeled drug during sample preparation and analysis, it can effectively compensate for variations in extraction efficiency and instrument response, leading to highly accurate and precise quantification of the drug in biological samples. veeprho.comnih.gov

Improved Drug Properties: The substitution of hydrogen with deuterium can strengthen the chemical bond (the kinetic isotope effect), which can slow down the rate of metabolic breakdown at specific sites in the molecule. nih.gov This can lead to improved metabolic stability, a longer drug half-life, and potentially a better safety profile by reducing the formation of toxic metabolites. nih.govpharmaffiliates.com

The application of stable isotopes provides a safe and effective method for in-vivo metabolic pathway studies, posing no radiation risk unlike radioactive isotopes. metsol.com This safety aspect is particularly beneficial for clinical studies in human subjects. diagnosticsworldnews.com

| Application Area | Description | Key Benefit |

|---|---|---|

| Pharmacokinetics (ADME) | Tracing the absorption, distribution, metabolism, and excretion of a drug within a biological system. researchgate.net | Provides a clear understanding of a drug's lifecycle and disposition in the body. nih.gov |

| Bioavailability Studies | Quantifying the amount of a drug that is absorbed and the rate at which it is eliminated. | Essential for determining the effective dose and formulation of a drug product. nih.gov |

| Quantitative Bioanalysis | Used as internal standards in mass spectrometry to ensure accurate measurement of drug concentrations in biological fluids. pharmaffiliates.com | Improves the precision, accuracy, and reliability of analytical methods. veeprho.com |

| Metabolite Identification | Aiding in the detection and structural elucidation of drug metabolites. | Crucial for assessing the safety and metabolic profile of a new drug candidate. chemicalsknowledgehub.com |

| Mechanism of Action Studies | Helps in studying reaction mechanisms and molecular pathways. diagnosticsworldnews.com | Provides insights into how a drug interacts with its biological target. |

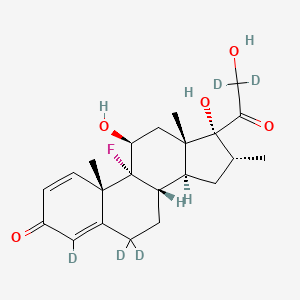

Dexamethasone-d5 as a Stable Isotope-Labeled Analog of Dexamethasone (B1670325)

This compound is the deuterium-labeled analog of Dexamethasone, a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressant effects. medchemexpress.com In this compound, five hydrogen atoms in the Dexamethasone molecule have been replaced with deuterium atoms. lgcstandards.com This labeling makes this compound slightly heavier than its parent compound, allowing it to be distinguished by mass spectrometry. nist.gov

As a stable isotope-labeled analog, this compound retains the core chemical structure and properties of Dexamethasone. veeprho.com This ensures that it behaves in a nearly identical manner during analytical procedures, which is the cornerstone of its utility in research. pharmaffiliates.comveeprho.com

| Property | Value |

|---|---|

| CAS Number | 358731-91-6 lgcstandards.comusbio.net |

| Molecular Formula | C₂₂H₂₄D₅FO₅ usbio.net |

| Molecular Weight | ~397.49 g/mol usbio.net |

| Parent Compound | Dexamethasone veeprho.com |

| Isotopic Label | Deuterium (D, ²H) medchemexpress.com |

Overview of this compound's Core Utility in Chemical and Biological Research

The primary and most critical application of this compound in research is its role as an internal standard for the precise quantification of Dexamethasone in biological samples. veeprho.com In clinical and preclinical studies, accurately measuring the concentration of a drug like Dexamethasone in plasma, tissues, or other biological matrices is essential for understanding its pharmacokinetics. nih.govnih.gov

When analyzing samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known amount of this compound is added to each sample at the beginning of the preparation process. nih.gov Because this compound and Dexamethasone have virtually identical chemical properties, they experience the same degree of loss or variation during extraction, handling, and injection into the analytical instrument. pharmaffiliates.com

The mass spectrometer, however, can differentiate between the two compounds based on their mass difference. By comparing the instrument's response for Dexamethasone to the response for the known quantity of this compound, analysts can calculate the exact concentration of Dexamethasone in the original sample with high accuracy and reproducibility. veeprho.com This use is fundamental in bioequivalence studies, therapeutic drug monitoring, and metabolic research. veeprho.comnih.gov Its use enables the development of sensitive, rapid, and robust bioanalytical methods essential for modern pharmaceutical development. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D2,9D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBDLICKHMUKA-QEPYKOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](C=CC1=O)([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])C[C@H]([C@@]4(C(=O)C([2H])([2H])O)O)C)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747583 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-91-6 | |

| Record name | (11beta,16alpha)-9-Fluoro-11,17,21-trihydroxy-16-methyl(4,6,6,21,21-~2~H_5_)pregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Paradigms for Dexamethasone D5 Application in Bioanalysis

Dexamethasone-d5 as an Internal Standard in Quantitative Bioanalytical Assays

The primary utility of this compound lies in its function as an internal standard in quantitative bioanalytical assays, particularly those utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Mitigation of Matrix Effects in Mass Spectrometry-Based Quantification

Biological samples, such as plasma, serum, urine, or tissue homogenates, contain a complex mixture of endogenous compounds that can interfere with the ionization process of the analyte in the mass spectrometer. These interferences, known as matrix effects, can lead to signal suppression or enhancement, significantly impacting the accuracy of quantification nih.govresearchgate.nettandfonline.comchromatographyonline.com. This compound, by virtue of its structural similarity and co-elution with dexamethasone (B1670325), effectively mitigates these matrix effects. As both the analyte and the internal standard are affected similarly by the matrix components during ionization, the ratio of their peak areas remains consistent, thereby correcting for the ionization variability caused by the matrix nih.govresearchgate.nettandfonline.comchromatographyonline.com. Studies have demonstrated that using deuterated internal standards can lead to no significant matrix effects, with acceptable variations within ±15% nih.gov.

Impact on Assay Accuracy and Precision

The use of this compound as an internal standard directly contributes to enhanced assay accuracy and precision. By compensating for variations in sample preparation, extraction efficiency, and ionization, it reduces the variability observed in the measured response of the analyte. Validation studies employing this compound have consistently reported high levels of accuracy and precision. For instance, intra- and inter-batch precisions are typically within ±15%, while accuracy falls within the 85%–115% range of the nominal concentration nih.govresearchgate.netnih.gov. Specific studies have reported intra-day precision as low as 11.1% and accuracy within 12.5% for dexamethasone, confirming the robust performance of methods utilizing this deuterated standard researchgate.netnih.gov. The lower limit of quantification (LLOQ) for dexamethasone in such validated methods is generally established between 1.5 and 2.7 ng/mL, with linear calibration curves typically exhibiting R² values greater than 0.99 nih.govresearchgate.netnih.govoup.com.

Advanced Analytical Method Development and Validation for this compound and Analytes

Developing and validating bioanalytical methods that incorporate this compound requires careful consideration of sample preparation, chromatographic separation, and mass spectrometric detection, adhering to stringent regulatory guidelines.

Method Development Strategies for Deuterated Compounds in Complex Matrices

The development of sensitive and selective LC-MS/MS methods for analyzing dexamethasone in complex biological matrices using this compound involves several key steps. Sample preparation typically includes protein precipitation (PPT) or liquid-liquid extraction (LLE) to remove interfering matrix components and isolate the analyte and internal standard nih.govresearchgate.netnih.gov. Following extraction, chromatographic separation is performed, often using reversed-phase columns such as C18 or PFP, with mobile phases typically comprising mixtures of organic solvents (e.g., methanol, acetonitrile) and aqueous buffers (e.g., ammonium (B1175870) formate, ammonium acetate) often acidified with formic acid nih.govresearchgate.netnih.gov. Optimization of mass spectrometric parameters, including Multiple Reaction Monitoring (MRM) transitions, cone voltage, and collision energy for both dexamethasone and this compound, is critical for achieving the required sensitivity and selectivity nih.gov.

Validation Criteria for Bioanalytical Methods Employing this compound

The validation of bioanalytical methods employing this compound as an internal standard must adhere to established guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) nih.govresearchgate.netpharmacompass.comuad.ac.id. Key validation parameters include:

Selectivity and Specificity: Demonstrating that the method can accurately measure the analyte in the presence of other components in the biological matrix.

Linearity: Establishing a reproducible relationship between the concentration of the analyte and its measured response, typically assessed using calibration curves. Calibration curves for dexamethasone with this compound as IS are generally linear over a range from approximately 1.5 ng/mL to 617.6 ng/mL, with correlation coefficients (R²) typically exceeding 0.99 nih.govresearchgate.netnih.govoup.com.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For dexamethasone, the LLOQ is commonly reported between 1.5 and 2.7 ng/mL nih.govresearchgate.netnih.govoup.com.

Accuracy: The closeness of the measured value to the true value. Acceptance criteria usually require accuracy to be within ±15% of the nominal concentration, or ±20% at the LLOQ nih.govresearchgate.netnih.govoup.com.

Precision: The degree of agreement among individual measurements of the same sample. This is typically expressed as the coefficient of variation (CV), with acceptance criteria usually set at ±15% (or ±20% at the LLOQ) nih.govresearchgate.netnih.govoup.com.

Matrix Effect: Evaluation of the impact of co-eluting matrix components on analyte ionization. Acceptable criteria typically require that responses attributable to interfering components are minimal, often within ±15% nih.govresearchgate.netveeprho.com.

Stability: Assessing the stability of the analyte and internal standard under various conditions (e.g., freeze-thaw cycles, bench-top storage, post-preparative stability) nih.govresearchgate.net.

Table 1: Typical Validation Parameters for Dexamethasone Quantification Using this compound as Internal Standard

| Parameter | Typical Range/Value | Source(s) |

| LLOQ | 1.5 – 2.7 ng/mL | nih.govresearchgate.netnih.govoup.com |

| Linearity Range | 1.5 – 150 ng/mL or 2.7 – 617.6 ng/mL | nih.govresearchgate.netnih.gov |

| Linearity (R²) | > 0.99 | nih.govresearchgate.netnih.govoup.com |

| Accuracy | Within 85%–115% of nominal concentration | nih.govresearchgate.netnih.gov |

| Precision (CV) | Within ±15% (±20% at LLOQ) | nih.govresearchgate.netnih.govoup.com |

| Matrix Effect | Within ±15% | nih.govresearchgate.netveeprho.com |

| Recovery (Sample Prep) | 85%–115% | nih.gov |

Note: Values are representative and may vary based on specific method development and validation protocols.

Compound List

Dexamethasone

this compound

Tobramycin

Sisomicin

Prednisolone (PD)

Hydrocortisone (HD)

Cortisol

Cortisol-d4

Ensuring Robustness and Reliability in Quantitative Assays

The robustness and reliability of quantitative bioanalytical assays are significantly enhanced by the use of stable isotope-labeled internal standards like this compound. As a deuterated analog, this compound possesses nearly identical physicochemical properties to unlabeled dexamethasone, ensuring co-elution during chromatographic separation and similar ionization efficiency in mass spectrometry nih.govkoreascience.krnih.gov. This behavior is critical for correcting variability introduced by matrix effects, variations in sample recovery, and fluctuations in instrument performance nih.govkoreascience.krnih.govresearchgate.netresearchgate.netoup.com.

The accuracy of quantitative results is directly influenced by the quality of the internal standard. The presence of unlabeled dexamethasone as an impurity in this compound standards can lead to overestimation of the analyte concentration, thereby compromising assay reliability koreascience.krnih.gov. Therefore, rigorous validation of the internal standard's purity and its contribution to the analyte signal is essential. Method validation parameters such as precision and accuracy are key indicators of assay reliability. For instance, methods employing this compound have demonstrated intra-day precision within 13.3% and inter-day precision within 11.1%, with accuracy values within 19.3% and 12.5% for dexamethasone fda.govlcms.cz. Other studies report acceptable precision with coefficients of variation (CV) generally below 15% and accuracy within 85-115% of nominal values nih.govsepscience.com.

Mass Spectrometry Techniques in Conjunction with this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), forms the backbone of sensitive and selective quantitative bioanalysis. This compound is indispensable in these hyphenated techniques, enabling precise quantification through signal normalization.

LC-MS is a widely adopted technique for the quantitative determination of dexamethasone in various biological fluids and tissues nih.govresearchgate.netnih.govsepscience.comijsra.netibl-international.comnih.govdergipark.org.trresearchgate.netneuroquantology.com. This compound serves as an internal standard, added to samples at a known concentration to correct for variations in sample processing and instrumental response. The combined LC-MS system allows for the chromatographic separation of dexamethasone and its deuterated analog from the complex biological matrix, followed by their detection and quantification based on their mass-to-charge ratios (m/z) nih.govresearchgate.netnih.govibl-international.comnih.govresearchgate.net. Electrospray ionization (ESI) in positive ion mode is commonly employed for the analysis of dexamethasone and its deuterated counterparts fda.govnih.govijsra.netibl-international.comnih.govresearchgate.net.

Tandem mass spectrometry (MS/MS), specifically using Multiple Reaction Monitoring (MRM), offers superior selectivity and sensitivity compared to single-stage MS. This technique involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, thereby minimizing interference from matrix components and enhancing the accuracy of quantification researchgate.netfda.govnih.govsepscience.comijsra.netnih.gov. The MRM transitions for dexamethasone are typically observed around m/z 393.1→355.1 or 393.4→373.2, while for this compound, they are around m/z 398.1→360.1 or 397.3→377.3 researchgate.netfda.govnih.govsepscience.comijsra.netnih.govresearchgate.net. The high sensitivity of LC-MS/MS allows for the quantification of dexamethasone at very low concentrations, with reported Lower Limits of Quantification (LLOQ) as low as 1.5 ng/mL nih.govnih.gov.

Table 1: Common LC-MS/MS Parameters for Dexamethasone and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Cone Voltage (V) | Retention Time (min) | Ionization Mode |

| Dexamethasone (DEX) | 393.1 | 355.1 | 15 | 32 | ~2.98 - 3.08 | Positive |

| This compound | 398.1 | 360.1 | 12 | 34 | ~3.07 | Positive |

| Dexamethasone (DEX) | 393.4 | 373.2 | -10 | - | ~3.08 | Positive |

| This compound | 398.14 | 360.13 | 12 | 34 | ~3.07 | Positive |

Note: Values are representative and may vary based on specific instrument settings and method development.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the definitive identification and quantification of deuterated compounds like this compound. Techniques such as Orbitrap or Time-of-Flight (TOF) MS enable the determination of elemental composition and can distinguish between compounds with very similar nominal masses, offering enhanced specificity and aiding in the characterization of metabolites or impurities dshs-koeln.de. While LC-MS/MS is standard for routine quantification, HRMS is often employed in research for comprehensive profiling and structural elucidation of steroids and their labeled analogs.

Chromatographic Separation Principles in this compound Assays

Effective chromatographic separation is fundamental to isolate this compound and dexamethasone from the complex matrix of biological samples before MS detection, thereby minimizing interference and improving analytical performance nih.govibl-international.comnih.govresearchgate.net.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly utilized chromatographic technique for the analysis of dexamethasone and its deuterated internal standards. This method typically employs non-polar stationary phases, most frequently C18 columns, coupled with polar or moderately polar mobile phases fda.govlcms.cznih.govibl-international.comnih.govresearchgate.net.

The mobile phase composition is critical for achieving optimal separation. Common mobile phases consist of mixtures of organic solvents, such as acetonitrile (B52724) or methanol, with aqueous buffers containing additives like formic acid, acetic acid, or ammonium acetate (B1210297) to control pH and enhance ionization researchgate.netfda.govnih.govibl-international.comnih.govresearchgate.netdshs-koeln.de. Flow rates are typically in the range of 0.2 to 1.2 mL/min, and column temperatures are often maintained at ambient or slightly elevated levels (e.g., 25-50 °C) to ensure consistent retention times and peak shapes fda.govnih.govnih.govresearchgate.netdshs-koeln.de. The retention times for dexamethasone and this compound generally fall within a few minutes, depending on the specific column and mobile phase gradient or isocratic composition fda.govnih.govijsra.netnih.govresearchgate.net.

Table 2: Representative RP-HPLC Conditions for Dexamethasone Analysis

| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Column Temperature (°C) | Detection |

| Phenomenex Gemini C18 | Acetonitrile: Water (30%) with 0.1% Formic Acid | 0.2 | Ambient | MS |

| Acquity C18 (100 X 2.1 mm) | Methanol and 5 mM Ammonium Formate in 0.1% Formic Acid in Water (gradient) | 0.5 | Ambient | MS |

| Hypersil ODS (250x4.6mm) | Acetonitrile: Water (52:48 v/v) | 1.0 | 25 ± 2 | UV (254 nm) |

| Zorbax Eclipse XDB C8 | Gradient elution with 3.4 g/L monobasic potassium phosphate (B84403) (pH 3.0) and Acetonitrile | ~1.0 | Ambient | UV (240 nm) |

| RP 2.5 Fortis C18 | Water (0.1% orthophosphoric acid): Acetonitrile (60:40 v/v) | 1.0 | 27 | UV |

| Kinetex C18 (150 × 2.1 mm) | Methanol and 0.05 mM Ammonium Fluoride (gradient) | 0.3 | 50 | MS |

Note: Detection can be UV or Mass Spectrometry (MS), with MS being standard for LC-MS/MS.

Table 3: Example Method Validation Parameters for Dexamethasone Assays

| Parameter | Value/Range | Acceptance Criteria |

| LLOQ (DEX) | 1.5 - 2.7 ng/mL | - |

| Linearity Range (DEX) | 2.7 - 617.6 ng/mL | R² > 0.99 |

| Intra-day Precision | ≤ 13.3% | ≤ 15% CV |

| Inter-day Precision | ≤ 11.1% | ≤ 15% CV |

| Intra-day Accuracy | Within 19.3% | 85-115% |

| Inter-day Accuracy | Within 12.5% | 85-115% |

| Precision (overall) | ≤ 15% CV (≤ 20% at LLOQ) | ≤ 15% CV (≤ 20% at LLOQ) |

| Accuracy (overall) | 85-115% (80-120% at LLOQ) | 85-115% (80-120% at LLOQ) |

Note: Validation parameters are crucial for ensuring the reliability and robustness of bioanalytical methods. Values are examples from cited studies.

Compound List:

this compound

Sample Preparation Techniques for Bioanalytical Samples

The accurate and precise quantification of analytes in biological matrices is fundamental to bioanalysis, particularly when employing stable isotope-labeled internal standards (IS) such as this compound. As a deuterated analog of Dexamethasone, this compound exhibits similar physicochemical properties, including chromatographic behavior and ionization efficiency, which are critical for effectively compensating for matrix effects and variations in instrument response during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis clearsynth.comacs.org. Biological samples, including plasma, serum, urine, and tissue homogenates, are complex matrices containing a multitude of endogenous compounds that can interfere with the detection and quantification of the target analyte. Therefore, robust sample preparation techniques are essential to remove these interfering substances, enrich the target analytes, and ensure the reliability, sensitivity, and specificity of the bioanalytical method. The primary techniques employed for this compound analysis, often in conjunction with Dexamethasone itself, include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a well-established technique for isolating and purifying Dexamethasone and its deuterated analog from complex biological matrices. This method leverages the differential solubility of the analyte and interfering substances in two immiscible liquid phases. Typically, a biological sample is combined with an organic solvent that selectively extracts the target compounds. The organic phase, containing the extracted analytes, is then separated, often evaporated to dryness, and reconstituted in a mobile phase compatible with the analytical instrument.

Various LLE approaches have been utilized for Dexamethasone analysis with this compound as an internal standard:

Acetonitrile-Water Mixtures: In some protocols, a mixture of acetonitrile and water (e.g., 70:30, v/v) has been employed to extract analytes from biological samples. Following extraction, samples are centrifuged, and the supernatant is directly injected into the LC-MS/MS system nih.gov.

Tert-Butyl Methyl Ether (MTBE): MTBE is a commonly used organic solvent for the LLE of steroid hormones from plasma samples, often in conjunction with deuterated internal standards researchgate.net.

Ethyl Acetate: Ethyl acetate has also been employed for LLE of various drugs, including steroids, from plasma. This typically involves shaking the sample with ethyl acetate, followed by centrifugation, transfer of the organic phase, evaporation, and reconstitution scielo.br.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This advanced LLE technique enhances extraction efficiency by adding salts (e.g., ammonium sulfate) to the aqueous phase. The salt increases the ionic strength, reducing the solubility of organic analytes in the aqueous layer and promoting their partitioning into the organic solvent. SALLE, using ammonium sulfate (B86663) with acetonitrile/methanol mixtures, has demonstrated high extraction recovery and reduced matrix interference for steroid hormone analysis, often allowing for direct injection of sample extracts mdpi.com.

The reported recovery rates for Dexamethasone using LLE methods can vary based on the specific solvent system, matrix, and extraction parameters. Recoveries for Dexamethasone in different matrices have ranged from approximately 60% to over 100% scielo.broup.combioscientifica.com.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides an alternative or complementary approach to LLE for sample clean-up. SPE utilizes a solid sorbent material, typically packed into a cartridge or disk, which selectively retains the analyte of interest while allowing interfering substances to pass through. Subsequently, the retained analyte is eluted using a different solvent. SPE is recognized for its efficiency in extracting and concentrating analytes, often resulting in cleaner extracts and improved analytical sensitivity.

While specific, detailed SPE protocols exclusively for this compound are less frequently detailed in the provided literature compared to LLE, its application for Dexamethasone analysis is well-documented:

C18 Cartridges: Reversed-phase SPE using C18 cartridges is a common method for extracting Dexamethasone from biological samples, such as urine. This technique has demonstrated good recovery rates, with reported recoveries for Dexamethasone around 81.1% from urine samples scirp.org.

Protein Precipitation (PPT)

Protein precipitation is a simpler and faster sample preparation technique where an organic solvent (e.g., methanol, acetonitrile, or mixtures thereof) is added to the biological sample to denature and precipitate proteins. The resulting supernatant, containing the analytes and IS, is then collected for analysis. While generally less efficient at removing matrix components compared to LLE or SPE, PPT can be suitable for certain LC-MS/MS applications, particularly when coupled with highly sensitive detection methods nih.govresearchgate.net. Some methods may incorporate PPT using a solvent mixture that also contains the internal standard oup.com.

Dexamethasone D5 in Pharmacokinetic and Disposition Research

Application of Stable Isotope Tracer Techniques in Pharmacokinetic Profiling

Stable isotope labeling is a cornerstone of advanced pharmacokinetic analysis, and Dexamethasone-d5 is frequently employed in this context. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). kcasbio.comscispace.com this compound co-elutes with the unlabeled Dexamethasone (B1670325) during chromatographic separation, allowing it to effectively normalize for variations in sample preparation, extraction efficiency, and instrument response, thereby minimizing matrix effects and improving the accuracy and precision of quantification. kcasbio.comtexilajournal.com

The precise quantification enabled by this compound is fundamental to characterizing the ADME properties of Dexamethasone. By accurately measuring drug concentrations in biological matrices like plasma, blood, and various tissues over time, researchers can construct detailed pharmacokinetic profiles. nih.govnih.gov

In a comprehensive study in rats, this compound was used as an internal standard to quantify Dexamethasone concentrations in plasma and 12 different tissues following subcutaneous administration. nih.gov This allowed for the detailed characterization of the drug's distribution. The study revealed that Dexamethasone was extensively partitioned into the liver, with moderate partitioning into most other tissues and very limited distribution into adipose and brain tissue. nih.govnih.gov Such data are crucial for understanding where the drug goes in the body, how long it stays there, and how it is ultimately eliminated, forming the basis of ADME assessment.

The use of stable isotope tracers is particularly valuable in situations where conventional pharmacokinetic profiling is challenging, such as during chronic drug administration. nih.gov By administering a single dose of a labeled drug like this compound to a subject on a steady-state regimen of unlabeled Dexamethasone, researchers can distinguish the kinetics of the new dose from the existing drug levels, allowing for accurate determination of parameters like clearance and half-life without interrupting therapy. nih.gov

Table 1: Dexamethasone Tissue Partition Coefficients (Kp) in Rats Determined Using this compound as an Internal Standard

| Tissue | Partition Coefficient (Kp) |

| Liver | 6.76 |

| Kidney | 1.5 |

| Lung | 1.05 |

| Spleen | 0.96 |

| Heart | 0.69 |

| Skin | 0.45 |

| Muscle | 0.38 |

| Brain | 0.18 |

| Adipose | 0.17 |

| Bone | 0.11 |

| Data sourced from a study on the physiologically based pharmacokinetics of Dexamethasone in rats. nih.gov |

Deuterated tracers are powerful tools for metabolic flux analysis, which investigates the rates of metabolic reactions within a biological system. While studies specifically detailing this compound as a tracer for substrate flux are not prevalent, the principle is well-established with other deuterated molecules. For instance, magnetic resonance-based deuterium (B1214612) metabolic imaging (DMI) has been used to track the breakdown of deuterated acetate (B1210297) and its flux through the tricarboxylic acid (TCA) cycle in the liver. nih.gov This technique allows for non-invasive, dynamic assessment of metabolic pathways. nih.gov

The application of such stable isotope tracing techniques can elucidate how drugs like Dexamethasone perturb metabolic pathways. mdpi.comnih.gov By introducing a deuterated substrate into a system, researchers can follow the deuterium atoms as they are incorporated into downstream metabolites, providing a quantitative measure of the activity of specific metabolic pathways. nih.govresearchgate.net This approach offers a deeper understanding of a drug's pharmacodynamic effects at the metabolic level.

Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Tracers

PBPK models are mathematical frameworks that simulate the ADME of drugs in the body based on physiological and biochemical parameters. The development and validation of robust PBPK models depend on high-quality in vivo data, where deuterated tracers like this compound play a crucial role. nih.gov

By providing accurate measurements of drug concentrations in various tissues, the use of this compound as an internal standard enables the construction of detailed PBPK models. nih.govnih.gov A PBPK model for Dexamethasone in rats was successfully developed by using concentration-time data from blood and multiple tissues. nih.govdoi.org This model could reasonably describe the experimentally determined tissue and plasma pharmacokinetic profiles. nih.govnih.gov Such validated models are significant as they can be used to investigate drug distribution, predict drug-drug interactions, and extrapolate pharmacokinetics across different species, including humans. nih.govfrontiersin.org These models can also be adapted to predict pharmacokinetics in special populations, such as pediatric patients or individuals with liver disease, by adjusting physiological parameters within the model. frontiersin.orgresearchgate.netnih.govnih.gov

Evaluation of Bioavailability and Disposition using Isotope Dilution Methods

Isotope dilution mass spectrometry (IDMS) is a definitive analytical method for determining the exact amount of a substance in a sample. This technique is particularly useful for assessing the absolute bioavailability of a drug, which compares the extent of absorption from an oral dose to that of an intravenous dose.

A study on the quantitative determination of Dexamethasone in human plasma utilized a stable isotopically labeled diluent, [¹³C₆,²H₃]dexamethasone, for analysis by IDMS. nih.gov In this method, a known amount of the labeled standard is added to the plasma sample. The ratio of the unlabeled drug to the labeled standard is then measured by mass spectrometry. Because the standard and the analyte behave identically during extraction and analysis, this ratio allows for a highly accurate calculation of the concentration of the unlabeled drug. nih.gov This method was successfully applied to determine the plasma concentration profiles of Dexamethasone following both intravenous and oral administration, enabling the assessment of its bioavailability. nih.gov Other studies have found the oral bioavailability of Dexamethasone to be approximately 78-83%. nih.gov The precision of the IDMS method, underpinned by the use of stable isotope-labeled standards like this compound, is essential for such definitive pharmacokinetic evaluations.

Dexamethasone D5 in Metabolic Pathway Elucidation and Metabolite Identification

Stable Isotope Labeling for Investigating Drug Biotransformation Pathways

Stable isotope labeling (SIL) is a powerful technique used extensively in metabolomics to trace the biotransformation of compounds within a biological system. boku.ac.at In drug metabolism studies, a stable isotope-labeled version of a drug, such as Dexamethasone-d5, is used as a tracer or an internal standard. The fundamental principle lies in the generation of characteristic isotope patterns that can be detected by high-resolution mass spectrometry (HRMS). boku.ac.at

When this compound is introduced into an in vitro or in vivo model, its metabolic products will retain the deuterium (B1214612) labels, creating a predictable mass shift compared to the metabolites of the unlabeled drug. This allows for the differentiation of drug-related metabolites from the complex background of endogenous molecules in a biological sample. nih.govresearchgate.net This method offers significant potential for identifying previously unknown metabolites. boku.ac.at For instance, studies on dexamethasone (B1670325) metabolism have identified various products, including 6-hydroxyDEX and side-chain cleaved metabolites, primarily formed by the CYP3A4 enzyme. nih.gov Using a deuterated standard like this compound in such studies facilitates the precise tracking of these metabolic routes.

The use of stable isotope-labeled compounds is a key strategy to solve metabolism-related issues, providing a clearer picture of a drug's pharmacokinetic profile without the need for radioactive isotopes. researchgate.netfrontiersin.org These labeled tracers enable the quantification of the fraction of a product derived from a specific precursor, thereby delineating a specific metabolic pathway. otsuka.co.jp

Deuterium Exchange Methodologies for Metabolite Structural Elucidation

Hydrogen/deuterium (H/D) exchange coupled with mass spectrometry (HDX-MS) is a well-established technique for structural analysis. mdpi.comacs.org While distinct from using a pre-labeled compound like this compound, H/D exchange is a complementary method used to elucidate the structure of metabolites once they have been formed. nih.gov In this approach, the sample containing metabolites is introduced into a deuterated mobile phase (e.g., D₂O) before or during mass spectrometry analysis. nih.govnih.gov

This exposure to deuterium oxide (D₂O) causes labile hydrogen atoms within functional groups such as hydroxyl (-OH), amine (-NH), carboxyl (-COOH), and sulfhydryl (-SH) to be replaced by deuterium atoms. mdpi.com This exchange results in a measurable increase in the mass of the molecule, which is detected by the mass spectrometer. mdpi.com The magnitude of this mass shift directly corresponds to the number of exchangeable hydrogens in the molecule, providing critical structural information. nih.gov This technique is particularly valuable for confirming metabolic transformations that involve the addition or removal of such functional groups. nih.gov

The integration of H/D exchange with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful combination for metabolite characterization. nih.gov As metabolites are separated by LC, they can be mixed with a D₂O-containing solvent post-column. mdpi.com When the metabolite ions enter the mass spectrometer, the mass difference between the deuterated and non-deuterated molecules reveals the number of labile protons. mdpi.com

For example, a metabolic reaction like hydroxylation adds an -OH group, which contains one exchangeable hydrogen. An H/D exchange experiment would therefore show an additional mass shift of 1 Dalton for the hydroxylated metabolite compared to the parent drug. Conversely, a reaction like N- or S-oxidation does not add an exchangeable hydrogen. nih.gov This allows H/D exchange to easily distinguish between hydroxylation and oxidation, which can be challenging with mass spectrometry alone. nih.govnih.gov Similarly, glucuronidation, a common phase II metabolic reaction, can be confirmed by observing the expected number of exchangeable hydrogens from the glucuronic acid moiety. nih.gov

Table 1: Change in Exchangeable Hydrogens for Common Metabolic Reactions This table illustrates how H/D exchange mass spectrometry can help identify metabolic transformations by tracking the change in the number of labile hydrogens.

| Metabolic Reaction | Functional Group Change | Change in Number of Exchangeable Hydrogens |

| Hydroxylation | R -> R-OH | +1 |

| N-Oxidation | R₃N -> R₃N⁺-O⁻ | 0 |

| S-Oxidation | R₂S -> R₂S=O | 0 |

| Carboxylation | R-H -> R-COOH | +1 |

| Glucuronidation | R-OH -> R-O-Glucuronic Acid | +4 |

| Sulfation | R-OH -> R-O-SO₃H | +1 |

| N-dealkylation | R-NH-CH₃ -> R-NH₂ | +1 |

Data synthesized from principles described in cited sources. nih.govnih.gov

A significant challenge in metabolite identification is the differentiation of isomers—molecules with the same chemical formula and mass but different structural arrangements. chromatographyonline.com High-resolution mass spectrometry alone often cannot distinguish between isomers. chromatographyonline.com H/D exchange provides an effective solution by revealing the number of exchangeable hydrogens, which can differ between isomers. chromatographyonline.com

For instance, consider two isomeric metabolites of dexamethasone formed by hydroxylation at different positions. If one hydroxyl group is more sterically hindered than the other, their rates of H/D exchange might differ, although the total number of exchangeable protons would be the same. More definitively, if two isomers have different functional groups, the number of exchangeable protons will be distinct. A classic example is distinguishing a hydroxylated metabolite from an N-oxide metabolite; both have the same mass increase (+16 Da), but the hydroxylated form has one exchangeable proton while the N-oxide has none. nih.gov This clear difference in mass shift after H/D exchange allows for their unequivocal differentiation. nih.gov This approach has been successfully used to distinguish the structures of various drug metabolites. nih.govnih.gov

Computational Approaches for Metabolite Detection and Identification with Deuterated Analogs

The analysis of data from stable isotope labeling experiments, especially in untargeted metabolomics, generates vast amounts of complex information. boku.ac.atnih.gov Computational approaches are essential for processing this data to detect and identify metabolites efficiently. nih.gov When using deuterated analogs like this compound, specialized software tools and algorithms are employed to automatically screen LC-MS data for the characteristic isotopic signatures of drug metabolites. boku.ac.at

These computational methods work by searching for pairs of peaks in the mass spectrum that are separated by a specific mass difference corresponding to the deuterium label. For this compound, the software would look for metabolite signals that appear alongside a corresponding signal that is 5 Daltons heavier. This automated screening minimizes background signals and noise, focusing only on components that carry the isotope label. boku.ac.at

Furthermore, computational tools can be integrated with metabolic pathway databases. frontiersin.org Once a potential metabolite is detected via its isotopic pattern, its mass can be compared against a theoretical database of possible dexamethasone metabolites (e.g., hydroxylated, glucuronidated, etc.). This combination of isotope pattern detection and database searching significantly accelerates the identification process. ijpras.com The use of artificial intelligence and machine learning is an emerging trend to further enhance the precision and speed of target identification from complex metabolomics data. nih.govnih.gov

Synthesis and Isotopic Labeling Strategies for Dexamethasone D5

General Principles of Deuterium (B1214612) Incorporation into Steroid Scaffolds

The introduction of deuterium into a steroid framework like Dexamethasone (B1670325) is achieved through various established chemical reactions. These methods are chosen based on the desired location of the deuterium atoms, the stability of the steroid at different reaction conditions, and the availability of deuterated reagents.

One of the fundamental techniques for deuterium incorporation is base-catalyzed hydrogen-deuterium exchange . In this method, protons on carbon atoms adjacent to a carbonyl group (α-protons) can be exchanged for deuterium atoms in the presence of a base and a deuterium source, typically deuterium oxide (D₂O). For steroid precursors containing ketone functionalities, this approach can be highly effective. For instance, treating a ketosteroid with a base such as sodium deuteroxide (NaOD) in D₂O can lead to the exchange of enolizable protons.

Another widely used method is catalytic hydrogen-deuterium exchange . Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen atoms with deuterium from D₂ gas or D₂O. This method can be applied to various positions on the steroid skeleton, depending on the catalyst and reaction conditions.

Reductive deuteration is a powerful tool for introducing deuterium with high stereoselectivity. This involves the reduction of a ketone or an unsaturated bond using a deuterated reducing agent. A common reagent for this purpose is sodium borodeuteride (NaBD₄), which delivers a deuterium anion (D⁻) to the carbonyl carbon. The stereochemical outcome of such reductions is often influenced by the steric environment around the reaction center, allowing for the controlled formation of specific stereoisomers. For example, the reduction of a ketosteroid can be directed by the existing stereochemistry of the steroid nucleus to yield a specific deuterated alcohol.

Regioselective and Stereoselective Deuteration Methods for Complex Molecules

The complex, three-dimensional structure of steroids like Dexamethasone necessitates the use of highly regioselective and stereoselective deuteration methods to ensure the precise placement of deuterium atoms.

Regioselectivity , the control of which position in a molecule reacts, is crucial. In the context of Dexamethasone synthesis, specific protons are targeted for replacement with deuterium. For instance, acid-catalyzed enolization can be employed to selectively introduce deuterium at positions alpha to a ketone. The choice of acid and solvent can influence the degree and location of deuteration.

Stereoselectivity , the control of the spatial orientation of the newly formed bonds, is equally important, particularly when creating chiral centers. The rigid conformational nature of the steroid nucleus often dictates the direction of attack of a deuterating agent. For example, the reduction of a ketone at the C-11 position of a Dexamethasone precursor with a deuteride (B1239839) reagent will predominantly yield one stereoisomer due to the steric hindrance imposed by the rest of the steroid skeleton.

Modern synthetic methods offer advanced control over both regio- and stereoselectivity. These include:

Directed Hydrogen Isotope Exchange: Utilizing directing groups that position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation and exchange with deuterium.

Enzymatic Reactions: Biocatalytic methods using enzymes such as dehydrogenases can offer exceptional regio- and stereoselectivity in the introduction of deuterium. These enzymes can distinguish between prochiral faces of a substrate, leading to the formation of a single enantiomer of the deuterated product.

The application of these methods allows for the synthesis of Dexamethasone-d5 with deuterium atoms at precisely defined locations and with the correct stereochemistry, which is essential for its use as an internal standard in sensitive analytical techniques like mass spectrometry.

Development of Deuterated Precursors for Dexamethasone Synthesis

The multi-stage synthesis of Dexamethasone typically starts from a simpler steroid, such as 3α-acetoxy-16-pregnen-11,20-dione. chemicalbook.com Deuterium can be incorporated into this or subsequent intermediates. For example, a deuterated methyl group can be introduced at the C-16 position using a deuterated Grignard reagent, such as methyl-d₃-magnesium iodide (CD₃MgI).

Another critical intermediate in Dexamethasone synthesis is a compound with a ketone at the C-11 position. This ketone can be stereoselectively reduced to the required 11β-hydroxyl group. By using a deuterated reducing agent like sodium borodeuteride in this step, a deuterium atom can be introduced at the C-11 position with high stereocontrol.

Below is a table summarizing potential deuterated precursors and the methods for their preparation:

| Deuterated Precursor | Method of Deuteration | Stage of Incorporation |

| 16-(Trideuteriomethyl)pregnenolone derivative | Reaction with CD₃MgI | Early stage (introduction of the 16-methyl group) |

| 11-Deutero-hydrocortisone derivative | Reduction of an 11-keto precursor with NaBD₄ | Mid-stage (formation of the 11β-hydroxyl group) |

| Deuterated 3α-acetoxy-16-pregnen-11,20-dione | Base-catalyzed exchange at enolizable positions | Early stage (modification of the starting material) |

By employing these strategies, chemists can efficiently synthesize this compound with a high degree of isotopic enrichment and purity, making it a reliable tool for analytical and research purposes.

Research Considerations and Advanced Applications of Deuterated Dexamethasone Analogs

Potential for Deuterium (B1214612) Kinetic Isotope Effects in Metabolic Studies

The primary alteration resulting from substituting hydrogen with deuterium is the increased mass, which strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. jscimedcentral.com This difference in bond energy requires more energy to break the C-D bond, leading to a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE), where enzymatic reactions involving the cleavage of this bond can be significantly slowed. wikipedia.org

For Dexamethasone-d5, the KIE has profound implications for its metabolic fate. The metabolism of many drugs, including steroids, is often mediated by enzymes like the cytochrome P450 family, which catalyze oxidative reactions involving C-H bond cleavage. marketersmedia.com By strategically placing deuterium atoms at known sites of metabolic attack, the rate of metabolism can be reduced. jscimedcentral.comnih.gov This modification can lead to several potential pharmacokinetic advantages:

Increased Half-Life: Slower metabolism can prolong the drug's presence in the bloodstream. jscimedcentral.comresearchgate.net

Altered Metabolite Profile: Deuteration can shift metabolic pathways, potentially reducing the formation of toxic or unwanted metabolites. jscimedcentral.com

These changes mean that deuterated analogs like this compound could potentially achieve the same therapeutic effect as the parent drug but at a lower dose, which may in turn reduce dose-dependent side effects. jscimedcentral.com The study of KIE in deuterated steroids is a critical area of research, providing valuable insights into reaction mechanisms and helping to design drugs with improved therapeutic profiles. nih.govacs.org

Table 1: Potential Pharmacokinetic Modifications of this compound due to the Deuterium Kinetic Isotope Effect (KIE)

| Pharmacokinetic Parameter | Expected Effect of Deuteration | Rationale |

|---|---|---|

| Metabolic Clearance | Decrease | The C-D bond is stronger than the C-H bond, slowing enzymatic cleavage. jscimedcentral.com |

| Plasma Half-Life (t½) | Increase | Reduced clearance leads to a longer duration in systemic circulation. researchgate.net |

| Area Under the Curve (AUC) | Increase | Represents greater overall drug exposure due to decreased metabolism. researchgate.net |

| Formation of Metabolites | Decrease / Alteration | Slower metabolism at deuterated sites may reduce specific metabolite formation. jscimedcentral.com |

Addressing Impurities and Cross-Contamination from Unlabeled Analogs in Deuterated Standards

Beyond its therapeutic potential, this compound serves a crucial role as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. irisotope.com Internal standards are essential for correcting variations during sample preparation and analysis, and stable isotope-labeled (SIL) compounds like this compound are considered the gold standard due to their near-identical chemical and physical properties to the analyte being measured (the unlabeled dexamethasone). nih.gov

However, the utility of this compound as an internal standard is contingent upon its isotopic and chemical purity. The presence of unlabeled dexamethasone (B1670325) as an impurity poses a significant challenge. This cross-contamination can artificially inflate the measured concentration of the analyte, leading to inaccurate results.

Key challenges in maintaining the purity of deuterated standards include:

Incomplete Deuteration: The chemical synthesis to produce this compound may not achieve 100% deuterium incorporation, leaving residual unlabeled or partially labeled molecules. marketersmedia.com

Isotopic Scrambling: During synthesis, deuterium atoms may not be incorporated at the intended specific positions. marketersmedia.com

H/D Exchange: A more subtle issue is the potential for back-exchange, where deuterium atoms on the molecule swap with protons from the solvent or surrounding environment. This can occur during storage or analysis, effectively generating the unlabeled analog and diminishing the purity of the standard.

Ensuring high isotopic enrichment (typically ≥98%) is critical. marketersmedia.com Rigorous quality control and advanced purification techniques are necessary to minimize the presence of the unlabeled analog, thereby guaranteeing the accuracy and reliability of the analytical data generated using these standards.

Table 2: Challenges and Consequences of Impurities in this compound Standards

| Challenge | Description | Consequence in Bioanalysis |

|---|---|---|

| Unlabeled Analog Contamination | Presence of non-deuterated dexamethasone in the this compound standard. | Overestimation of the analyte concentration; inaccurate pharmacokinetic data. |

| Incomplete Deuteration | The synthesis process fails to fully substitute all target hydrogens with deuterium. | Can contribute to the unlabeled analog signal and complicates mass spectrometry data. |

| Hydrogen/Deuterium Exchange | Deuterium atoms are replaced by hydrogen from the environment (e.g., solvents). | Reduces the concentration of the deuterated standard and increases the unlabeled analog, compromising accuracy. |

Future Trajectories in Stable Isotope-Labeled Compound Research for Dexamethasone and Related Steroids

The field of stable isotope-labeled compounds is rapidly evolving, driven by both analytical needs and therapeutic opportunities. The success of the first FDA-approved deuterated drug, deutetrabenazine, has spurred significant investment and research into developing other deuterated pharmaceuticals. researchgate.net

Future research for this compound and related steroids is likely to advance in several key directions:

Therapeutic Development: There is a growing interest in exploring this compound not just as an analytical tool but as a potential therapeutic agent. Clinical studies could investigate whether its modified pharmacokinetic profile translates into a better safety and efficacy profile compared to non-deuterated dexamethasone.

Advanced Synthesis Methods: A major focus is on developing more efficient, cost-effective, and environmentally friendly methods for deuteration. bionauts.jp Innovations include new catalytic systems (e.g., using iridium or ruthenium) and flow synthesis technologies that allow for high deuterium incorporation with minimal waste. bionauts.jpmusechem.com These methods aim to make large-scale production of high-purity deuterated steroids more feasible.

Site-Specific Labeling: Research is ongoing to achieve precise control over which atoms in a steroid molecule are deuterated. marketersmedia.com This site-selectivity is crucial for maximizing the kinetic isotope effect by targeting specific metabolic hotspots while leaving other parts of the molecule untouched.

Expansion of Labeled Libraries: There is a continuous need to expand the portfolio of available deuterated steroid standards to aid in clinical diagnostics and endocrinology research. irisotope.com This includes synthesizing deuterated versions of various steroid hormones and their metabolites to improve the accuracy of multi-steroid profiling assays.

The strategic application of deuteration represents a promising frontier in pharmaceutical sciences. pharmaceutical-technology.com For dexamethasone and other steroids, this approach offers a dual benefit: enhancing the precision of analytical measurements and providing a pathway to develop next-generation therapeutics with potentially superior pharmacological properties. researchgate.net

Table 3: Future Research Directions for Deuterated Steroids

| Research Area | Objective | Potential Impact |

|---|---|---|

| Therapeutic Investigation | To evaluate deuterated dexamethasone as a drug candidate with an improved pharmacokinetic profile. | Development of safer or more effective corticosteroid therapies. |

| Sustainable Synthesis | Develop greener, more efficient, and scalable methods for deuteration (e.g., flow chemistry). bionauts.jp | Reduced cost and environmental impact of producing deuterated compounds. |

| Precision Deuteration | Achieve site-selective incorporation of deuterium to precisely modulate metabolism. marketersmedia.com | Optimized drug design with tailored pharmacokinetic properties. |

| Analytical Standards | Synthesize a wider range of deuterated steroid metabolites for use as internal standards. | Improved accuracy and comprehensiveness of clinical and research steroid analysis. irisotope.com |

Q & A

Basic Research Questions

Q. What experimental considerations are critical when using Dexamethasone-d5 as an internal standard in LC-MS/MS assays?

- Methodological Answer : this compound is used to correct for matrix effects and ionization variability in quantitative assays. Key steps include:

- Isotopic Purity Verification : Confirm >95% deuterium incorporation via high-resolution mass spectrometry (HRMS) to avoid cross-talk with endogenous dexamethasone .

- Matrix Matching : Use biological matrices (e.g., plasma, tissue homogenates) from untreated subjects to prepare calibration curves and quality controls, ensuring deuterated and non-deuterated analytes experience identical extraction efficiencies .

- Chromatographic Separation : Optimize column chemistry (e.g., C18 with 1.7 µm particle size) to resolve this compound from its non-deuterated form, minimizing isotopic interference .

Q. How does deuterium labeling in this compound influence its physicochemical properties compared to the native compound?

- Methodological Answer : Deuterium substitution at five positions increases molecular weight by ~5 Da (397.49 vs. 392.46 g/mol for dexamethasone) , which:

- Reduces Metabolic Clearance : Deuterium kinetic isotope effects (KIEs) slow hepatic CYP3A4-mediated oxidation, extending half-life in in vitro metabolic stability assays .

- Minimally Affects Receptor Binding : Molecular dynamics simulations show deuterium’s steric and electronic effects do not alter glucocorticoid receptor binding affinity, making it suitable for competitive binding studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in pharmacokinetic (PK) data when using this compound in physiologically based pharmacokinetic (PBPK) modeling?

- Methodological Answer : Discrepancies often arise from interspecies differences in metabolic pathways. To address this:

- Parameterize CYP3A4 Activity : Use in vitro hepatocyte data to scale intrinsic clearance rates, adjusting for deuterium-induced metabolic delays .

- Validate with Isotope Tracing : Co-administer deuterated and non-deuterated dexamethasone in rats to quantify isotope-specific clearance rates via compartmental modeling .

- Cross-Validate with NMR : Confirm deuterium retention at key positions post-metabolism to rule out hydrogen-deuterium exchange artifacts .

Q. What statistical approaches are recommended for analyzing contradictory results in deuterated internal standard (IS) recovery across tissue types?

- Methodological Answer : Tissue-specific lipid/protein content can alter IS recovery. Solutions include:

- Normalization by Tissue Weight : Apply analysis of covariance (ANCOVA) to adjust for tissue mass effects .

- Robust Regression Models : Use Huber or Tukey bisquare weighting to downweight outliers in recovery data, particularly in lipid-rich tissues like brain or adipose .

- Bland-Altman Plots : Visualize recovery bias between tissue types and quantify limits of agreement (LOA) .

Q. How do deuterium isotope effects impact the interpretation of in vivo glucocorticoid receptor occupancy studies using this compound?

- Methodological Answer :

- Control for Altered Tissue Distribution : Compare plasma-to-tissue partitioning coefficients (Kp) of this compound and native dexamethasone using equilibrium dialysis .

- Time-Resolved Receptor Binding Assays : Measure association/dissociation rates via surface plasmon resonance (SPR) to detect subtle kinetic differences caused by deuterium .

- Correct for Isotope-Specific PK : Incorporate deuterium-specific clearance parameters into receptor occupancy models to avoid overestimating binding affinity .

Methodological Best Practices

Q. What validation criteria are essential for ensuring reproducibility in deuterated compound studies?

- Answer :

- Stability Testing : Assess this compound stability under storage (-80°C) and processing (freeze-thaw cycles) conditions via accelerated degradation studies .

- Cross-Laboratory Harmonization : Share raw LC-MS/MS data and processing parameters (e.g., integration thresholds) using platforms like MetaboLights .

- Documentation Standards : Follow Beilstein Journal guidelines for reporting synthesis, characterization (e.g., HRMS, NMR), and batch-specific purity data .

Q. How should researchers design experiments to isolate isotope effects from confounding variables in metabolic studies?

- Answer :

- Use Paired Isotopologues : Compare this compound with partially deuterated analogs (e.g., Dexamethasone-d3) to identify position-specific KIEs .

- Control for Solvent Isotope Effects : Prepare buffers in H2O and D2O to differentiate solvent- vs. compound-specific effects .

- Triple-Quadrupole MRM Optimization : Select transition ions unique to deuterated fragments (e.g., m/z 374 → 161 for this compound) to avoid spectral overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.